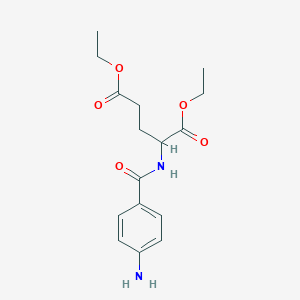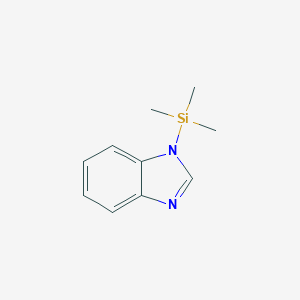
1-(trimethylsilyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(trimethylsilyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research. This compound is widely used in various fields such as organic synthesis, medicinal chemistry, and material science. The unique properties of 1-(trimethylsilyl)-1H-benzimidazole make it an important compound in the scientific community.
Mécanisme D'action
The mechanism of action of 1-(trimethylsilyl)-1H-benzimidazole is not fully understood. However, it is believed that this compound acts as a nucleophile and attacks electrophilic species. This reaction results in the formation of various compounds such as benzimidazoles, imidazoles, and pyrazoles.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(trimethylsilyl)-1H-benzimidazole are not fully understood. However, studies have shown that this compound exhibits anti-cancer and anti-inflammatory properties. It is believed that the anti-cancer activity of 1-(trimethylsilyl)-1H-benzimidazole is due to its ability to inhibit cell proliferation and induce apoptosis. The anti-inflammatory activity of this compound is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(trimethylsilyl)-1H-benzimidazole in lab experiments is its ease of synthesis. This compound can be synthesized using simple procedures and is readily available. Another advantage of using this compound is its versatility. It can be used in various fields such as organic synthesis, medicinal chemistry, and material science. However, one limitation of using 1-(trimethylsilyl)-1H-benzimidazole in lab experiments is its toxicity. This compound is toxic and should be handled with care.
Orientations Futures
There are several future directions for research on 1-(trimethylsilyl)-1H-benzimidazole. One future direction is to investigate its anti-cancer properties further. Studies have shown that this compound exhibits anti-cancer activity, and further research could lead to the development of new anti-cancer agents. Another future direction is to investigate its potential as an anti-inflammatory agent. Studies have shown that this compound exhibits anti-inflammatory properties, and further research could lead to the development of new anti-inflammatory agents. Additionally, research could be conducted to investigate the potential of 1-(trimethylsilyl)-1H-benzimidazole as a precursor for the synthesis of new materials with unique properties.
Conclusion
In conclusion, 1-(trimethylsilyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research. This compound is widely used in various fields such as organic synthesis, medicinal chemistry, and material science. The unique properties of 1-(trimethylsilyl)-1H-benzimidazole make it an important compound in the scientific community. Further research on this compound could lead to the development of new anti-cancer agents, anti-inflammatory agents, and materials with unique properties.
Méthodes De Synthèse
The synthesis of 1-(trimethylsilyl)-1H-benzimidazole involves the reaction of o-phenylenediamine with trimethylsilyl chloride in the presence of a base. This reaction results in the formation of 1-(trimethylsilyl)-1H-benzimidazole. The yield of this reaction can be improved by using an excess amount of trimethylsilyl chloride and a strong base.
Applications De Recherche Scientifique
1-(trimethylsilyl)-1H-benzimidazole is widely used in scientific research. This compound is used as a reagent in organic synthesis. It is used to synthesize various compounds such as benzimidazoles, imidazoles, and pyrazoles. 1-(trimethylsilyl)-1H-benzimidazole is also used in medicinal chemistry. It is used as a starting material to synthesize various drugs such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. In addition, 1-(trimethylsilyl)-1H-benzimidazole is used in material science. It is used as a precursor to synthesize various materials such as polymers, liquid crystals, and dendrimers.
Propriétés
Numéro CAS |
13435-08-0 |
|---|---|
Nom du produit |
1-(trimethylsilyl)-1H-benzimidazole |
Formule moléculaire |
C10H14N2Si |
Poids moléculaire |
190.32 g/mol |
Nom IUPAC |
benzimidazol-1-yl(trimethyl)silane |
InChI |
InChI=1S/C10H14N2Si/c1-13(2,3)12-8-11-9-6-4-5-7-10(9)12/h4-8H,1-3H3 |
Clé InChI |
XKDVXMHPDJSQCC-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)N1C=NC2=CC=CC=C21 |
SMILES canonique |
C[Si](C)(C)N1C=NC2=CC=CC=C21 |
Synonymes |
1H-Benzimidazole,1-(trimethylsilyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



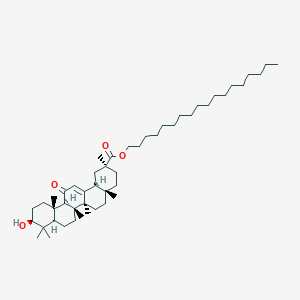
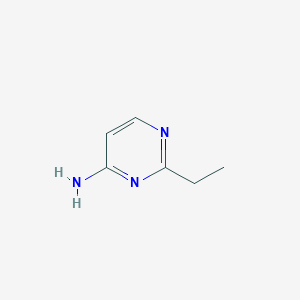
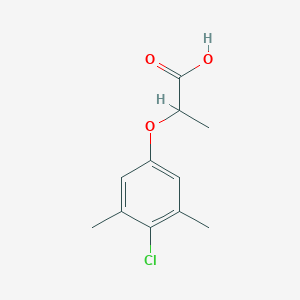
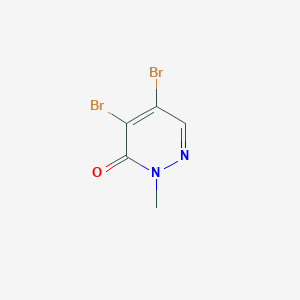
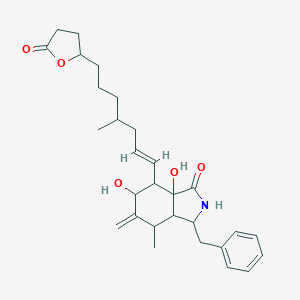

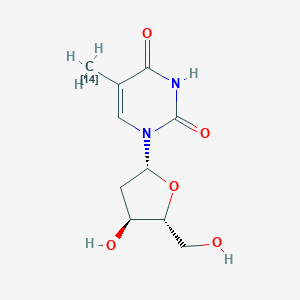
![4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B80818.png)


![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)

